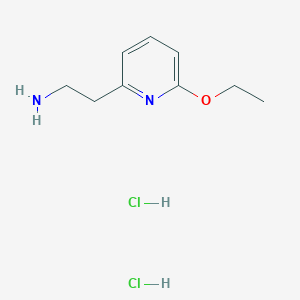![molecular formula C18H15FN4O B2532135 N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline CAS No. 1444588-88-8](/img/structure/B2532135.png)
N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline: is a complex organic compound that features a cyano group, an ethyl group, and a fluorophenyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Cyano Group: The cyano group can be introduced using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the oxadiazole ring and the fluorophenyl group suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism of action of N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline would depend on its specific application. In a pharmaceutical context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the fluorophenyl group could play crucial roles in binding to the target molecules, while the oxadiazole ring might contribute to the overall stability and bioavailability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyano-3-ethyl-N-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- N-cyano-3-ethyl-N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
- N-cyano-3-ethyl-N-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline
Uniqueness
N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
Propriétés
IUPAC Name |
(3-ethylphenyl)-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-2-13-5-3-8-16(9-13)23(12-20)11-17-21-22-18(24-17)14-6-4-7-15(19)10-14/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCRLCCSLPEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/new.no-structure.jpg)

![N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2532056.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2532060.png)


![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2532065.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532075.png)
